molecular formula C18H19ClFNO2 B2372261 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide CAS No. 1788769-33-4

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide

Cat. No.: B2372261
CAS No.: 1788769-33-4
M. Wt: 335.8
InChI Key: KOESZZBRGCFHNP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a benzamide derivative characterized by a halogenated aromatic ring (2-chloro-4-fluoro substitution) and a branched alkyl chain featuring a hydroxyl group and a phenyl moiety. Benzamides are widely studied for their enzyme inhibitory properties (e.g., histone acetyltransferases, kinases) and therapeutic applications, as seen in analogs like indapamide and repaglinide . The hydroxyl group in the pentyl chain may enhance solubility, while the chloro and fluoro substituents likely influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c19-17-12-15(20)6-7-16(17)18(23)21-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14,22H,8-11H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOESZZBRGCFHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is widely used in scientific research due to its unique properties. It plays a crucial role in:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are crucial for its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

A. Halogenation Patterns

  • Target Compound: The 2-chloro-4-fluoro substitution on the benzamide ring contrasts with analogs like 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (), which has a hydroxy group at position 2 and a methanesulfonyl substituent.
  • The target compound’s phenylpentyl chain may instead favor hydrophobic binding pockets .

B. Alkyl Chain Modifications

  • Compounds in (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) feature acylated amino side chains, which were critical for PCAF HAT inhibition (71% activity at 100 μM). The target compound’s 5-hydroxy-3-phenylpentyl chain lacks an acylamide but includes a phenyl group, suggesting divergent steric and hydrophobic effects. The hydroxyl group may mimic polar interactions seen in carboxy-substituted analogs, albeit with reduced acidity .
Pharmacokinetic and Physicochemical Properties
Property Target Compound 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide
Molecular Weight ~337.8 g/mol (estimated) 325.77 g/mol ~438.5 g/mol
LogP Moderate (due to phenyl and -OH) Higher (sulfonyl group reduces lipophilicity) High (long acyl chain)
Solubility Moderate (hydroxyl enhances water affinity) Low (sulfonyl and halogenated groups reduce solubility) Low (long hydrophobic chain)
Metabolic Stability Likely high (C-F bond resists oxidation) Moderate (sulfonyl group may undergo conjugation) Low (acyl chain prone to hydrolysis)
Therapeutic Potential and Target Specificity
  • Enzyme Inhibition : The target compound’s halogenated benzamide core aligns with PCAF HAT inhibitors in , where acylated derivatives showed ~70% inhibition. However, its lack of a carboxyphenyl group may reduce affinity compared to compound 17 (79% inhibition) .
  • Comparison with Pharmacopeial Benzamides: Indapamide (): A sulfonamide-containing benzamide used as a diuretic. The target compound’s hydroxyl and phenyl groups may shift its target profile toward anti-inflammatory or anticancer applications. Repaglinide (): Features a polar benzoic acid moiety for insulin secretion modulation. The target compound’s non-ionizable groups suggest different pharmacokinetics and targets .

Biological Activity

2-Chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C18H19ClFNO2C_{18}H_{19}ClFNO_2. Its structure includes a chloro group, a fluoro group, and a hydroxy-phenylpentyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, influencing various signaling pathways critical for cellular function.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to specific receptors, altering their activity and downstream effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:

  • Antitumor Activity: Preliminary studies suggest that the compound may possess antiproliferative effects against various cancer cell lines. For instance, it has shown potential in inhibiting tumor growth in xenograft models.
  • Neuroprotective Effects: Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective applications, particularly in diseases characterized by neuroinflammation.
  • Anti-inflammatory Properties: The presence of the hydroxy group may confer anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
FNA Bis-(2-chloroethyl)-amino-benzamidePotent HDAC inhibitor; IC50: 1.30 μM against HepG2 cells
4-Fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide Similar fluorine and hydroxy groupsExplored for anticancer properties
5-Chloro-N-(3-chloro-4-fluoro-phenyl)-2-hydroxy-benzamide Chloro and hydroxy substitutionsPotential anti-inflammatory effects

This table highlights how variations in functional groups can significantly influence biological activity.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on HDAC Inhibition: A study demonstrated that fluorinated benzamides exhibit selective inhibition of histone deacetylases (HDACs), with significant implications for cancer therapy. The findings suggest that similar modifications in this compound could enhance its efficacy as an HDAC inhibitor .
  • Antitumor Efficacy in Xenograft Models: Research involving xenograft models has shown that compounds with similar structures can significantly inhibit tumor growth, suggesting a promising avenue for further investigation into the antitumor potential of this compound .

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